molecular formula C6H6O2S B057022 3-hydroxy-2-methyl-4H-pyran-4-thione CAS No. 23060-85-7

3-hydroxy-2-methyl-4H-pyran-4-thione

Cat. No. B057022
CAS RN: 23060-85-7
M. Wt: 142.18 g/mol
InChI Key: GKLSXUGPECNEMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-hydroxy-2-methyl-4H-pyran-4-thione involves various chemical strategies. A notable method is the ultrasound-mediated condensation of amine with dehydroacetic acid, which offers a facile, efficient, and environment-friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives with advantages like simple work-up, shorter reaction times, and higher yields (Wang et al., 2011). Another approach involves the reaction of acetylenic β-diketones with iodine monochloride to synthesize 3-Iodo-4H-pyran-4-ones, which are then converted into corresponding 4H-pyran-4-thiones (Marei et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds related to 3-hydroxy-2-methyl-4H-pyran-4-thione has been investigated using various techniques. Studies on similar molecules have utilized X-ray diffraction and computational chemistry methods to understand properties such as bond characteristics and electron density distribution, providing insight into the stability and reactivity of these compounds (Vénosová et al., 2020).

Chemical Reactions and Properties

3-Hydroxy-2-methyl-4H-pyran-4-thione and its derivatives participate in various chemical reactions, yielding a wide range of products. For instance, reactions with ammonia, hydrazine, and guanidine produce pyridinethiones, bis(4-pyridyl) disulfide, and 1,3-thiazine derivatives, respectively, highlighting the compound's versatility in synthetic chemistry (BessoHiromichi et al., 1978).

Scientific Research Applications

  • Metalloprotein Binding and Inhibitor Design : This compound has been investigated for its binding to the active site of human carbonic anhydrase II. It displayed unconventional modes of metal coordination, influencing the strength of metal–ligand binding, which is crucial for designing inhibitors targeting metalloproteins (Martin et al., 2014).

  • Chemical Synthesis and Reactivity : The reactivity of 4H-pyran-4-thiones, a class to which this compound belongs, has been explored in various chemical reactions. These studies have contributed to the development of new synthetic pathways and compounds (BessoHiromichi et al., 1978).

  • Lead(II) Sequestering Agents : Research on the solution equilibrium of Pb(II) complexes with derivatives of this compound, such as 3-hydroxy-2-methyl-4H-pyran-4-thione (thiomaltol), has been conducted. These studies are significant for understanding the binding capabilities and potential applications in metal sequestration (Buglyó et al., 2015).

  • Medicinal Chemistry and Drug Design : The compound and its derivatives have been explored for their potential in medicinal chemistry, including the synthesis of various derivatives with potential biological activities (Hikem-Oukacha et al., 2011).

  • Zinc(II) Complexes and Insulin-mimetic Activities : Studies have been conducted on the synthesis and characterization of Zn(II) complexes with derivatives of this compound. These complexes exhibit significant insulin-mimetic activities, which are important for understanding their potential therapeutic applications (Nishiguchi et al., 2019).

  • Antimicrobial Activity : Synthesis and evaluation of antimicrobial activity of new 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have been reported. These derivatives show significant activity against various bacterial and fungal strains, highlighting their potential in antimicrobial drug development (Aytemir et al., 2003).

Safety And Hazards

The safety information available indicates that “3-hydroxy-2-methyl-4H-pyran-4-thione” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-hydroxy-2-methylpyran-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLSXUGPECNEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2-methyl-4H-pyran-4-thione

CAS RN

23060-85-7
Record name 3-hydroxy-2-methyl-4H-pyran-4-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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